4-n-Butylphenyl methyl sulfide
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Overview
Description
4-n-Butylphenyl methyl sulfide is an organic compound that belongs to the class of sulfides It consists of a phenyl ring substituted with a butyl group at the para position and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Butylphenyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-n-butylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the methylthio group.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, 4-n-butylphenyl boronic acid reacts with methylthiol in the presence of a palladium catalyst and a base like potassium carbonate. This reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-n-Butylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are performed under controlled conditions to prevent over-substitution.
Major Products
Oxidation: 4-n-Butylphenyl methyl sulfoxide, 4-n-butylphenyl methyl sulfone.
Reduction: 4-n-Butylphenyl thiol.
Substitution: 4-n-Butyl-2-nitrophenyl methyl sulfide, 4-n-butyl-2-bromophenyl methyl sulfide.
Scientific Research Applications
4-n-Butylphenyl methyl sulfide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 4-n-butylphenyl methyl sulfide depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its mechanism of action may involve interaction with cellular components, leading to antimicrobial or antioxidant effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenyl methyl sulfide
- 4-n-Butylphenyl ethyl sulfide
- 4-n-Butylphenyl phenyl sulfide
Uniqueness
4-n-Butylphenyl methyl sulfide is unique due to the specific substitution pattern on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in electrophilic aromatic substitution reactions or different solubility in organic solvents.
Properties
IUPAC Name |
1-butyl-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDCHKMFHXJWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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